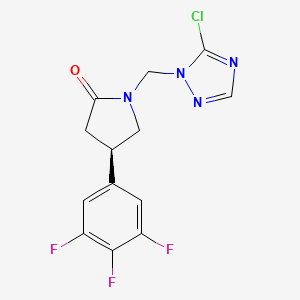
Plosaracetam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SDI-118 is a small molecule that modulates the activity of synaptic vesicle glycoprotein 2A (SV2A) in the brain. It has shown cognitive-enhancing effects in a range of animal models of cognitive deficit. This compound is being explored for its potential to treat progressive neurodegenerative disorders characterized by cognitive impairment .
Méthodes De Préparation
The specific synthetic routes and reaction conditions for SDI-118 are not widely published. it is known that the compound is synthesized through a series of chemical reactions that involve the modification of a core structure to enhance its affinity for SV2A. Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
Analyse Des Réactions Chimiques
SDI-118 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
SDI-118 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the modulation of SV2A and its effects on synaptic transmission.
Biology: It helps in understanding the role of SV2A in cognitive processes and neurodegenerative diseases.
Medicine: SDI-118 is being investigated for its potential to treat cognitive impairment in conditions like Alzheimer’s disease, major depression, and schizophrenia.
Industry: The compound may have applications in the development of new therapeutic agents targeting cognitive deficits
Mécanisme D'action
SDI-118 exerts its effects by modulating the activity of synaptic vesicle glycoprotein 2A (SV2A). SV2A plays a central role in regulating synaptic transmission by controlling the release of neurotransmitters. By enhancing the function of SV2A, SDI-118 improves synaptic efficiency and cognitive function. This modulation occurs pre-synaptically, meaning it affects the neuron that releases neurotransmitters .
Comparaison Avec Des Composés Similaires
SDI-118 is unique in its specific modulation of SV2A. Similar compounds include:
Levetiracetam: An antiepileptic drug that also targets SV2A but is primarily used to control seizures.
Brivaracetam: Another antiepileptic drug with a higher affinity for SV2A compared to levetiracetam.
ABBV-552:
Propriétés
Numéro CAS |
1651179-19-9 |
|---|---|
Formule moléculaire |
C13H10ClF3N4O |
Poids moléculaire |
330.69 g/mol |
Nom IUPAC |
(4R)-1-[(5-chloro-1,2,4-triazol-1-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H10ClF3N4O/c14-13-18-5-19-21(13)6-20-4-8(3-11(20)22)7-1-9(15)12(17)10(16)2-7/h1-2,5,8H,3-4,6H2/t8-/m0/s1 |
Clé InChI |
GPGBFZCJDZALPN-QMMMGPOBSA-N |
SMILES isomérique |
C1[C@@H](CN(C1=O)CN2C(=NC=N2)Cl)C3=CC(=C(C(=C3)F)F)F |
SMILES canonique |
C1C(CN(C1=O)CN2C(=NC=N2)Cl)C3=CC(=C(C(=C3)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















